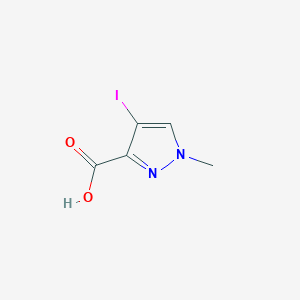

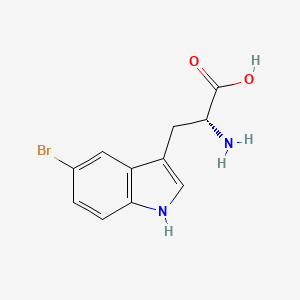

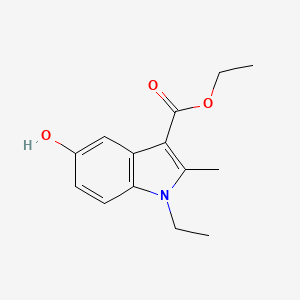

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of derivatives closely related to 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid involves multiple steps, including the Sonogashira cross-coupling and the Pfitzinger reaction, as illustrated in the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids (Maklakova et al., 2019). Another pathway involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate leading to the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives (Jentsch et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, can be complex, involving various substituents that influence the compound's physical and chemical properties. Detailed structural analysis typically involves spectroscopic methods such as NMR and MS to elucidate the positions of the ethyl and hydroxy groups on the quinoline core.

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including but not limited to, cyclocondensation, Friedländer synthesis, and reactions with hydroxylamine hydrochloride. These reactions are pivotal in modifying the quinoline structure for desired functionalities (Ibrahim et al., 2013).

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

- The synthesis of these compounds often involves traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

-

Drug Design

- Quinoline is a core template in drug design because of its broad spectrum of bioactivity .

- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

-

Synthesis of Cytotoxic Agents

-

Antiblastic Activity

-

Industrial Chemistry

- Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .

- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Green Chemistry

- There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

-

Synthesis of Biologically Active Compounds

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

-

Medicinal Significance of Quinoline

- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Quinoline and its analogs have various medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

- The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Direcciones Futuras

Propiedades

IUPAC Name |

6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESVKOSPFKHQBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352225 |

Source

|

| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

103802-41-1 |

Source

|

| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)